molecular formula C11H22N2O B5249992 N-cycloheptylmorpholin-4-amine

N-cycloheptylmorpholin-4-amine

Cat. No.: B5249992
M. Wt: 198.31 g/mol
InChI Key: BYAFCDKSOHHWHZ-UHFFFAOYSA-N
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Description

N-cycloheptylmorpholin-4-amine: is an organic compound that belongs to the class of amines It is characterized by a morpholine ring substituted with a cycloheptyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylmorpholin-4-amine typically involves the reaction of morpholine with cycloheptyl halides under basic conditions. A common method includes the use of cycloheptyl bromide and morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylmorpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various amine derivatives depending on the reducing agent and conditions.

    Substitution: Substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-cycloheptylmorpholin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the development of bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-cycloheptylmorpholin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s structure allows it to fit into receptor binding sites, potentially acting as an agonist or antagonist depending on the target.

Comparison with Similar Compounds

    N-cyclohexylmorpholin-4-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentylmorpholin-4-amine: Contains a cyclopentyl group, leading to different steric and electronic properties.

    N-cyclooctylmorpholin-4-amine: Features a larger cyclooctyl group, which may affect its reactivity and binding affinity.

Uniqueness: N-cycloheptylmorpholin-4-amine is unique due to its cycloheptyl group, which provides distinct steric and electronic characteristics compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-cycloheptylmorpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-4-6-11(5-3-1)12-13-7-9-14-10-8-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAFCDKSOHHWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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